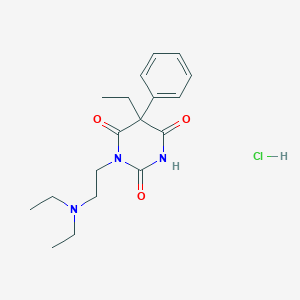

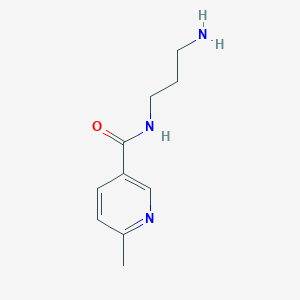

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloride, also known as Phenobarbital, is a barbiturate drug that has been used for many years as a sedative, hypnotic, and anticonvulsant. It is a white crystalline powder that is soluble in water and alcohol. Phenobarbital is a controlled substance due to its potential for abuse and addiction. However, it is still used in medical settings for the treatment of seizures, insomnia, and anxiety disorders.

Mecanismo De Acción

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel works by enhancing the activity of GABA, a neurotransmitter that inhibits the activity of neurons in the brain. This results in a decrease in neuronal excitability and a reduction in seizures. 3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel also enhances the activity of potassium channels, which further reduces neuronal excitability.

Efectos Bioquímicos Y Fisiológicos

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel has a number of biochemical and physiological effects. It can cause drowsiness, sedation, and respiratory depression. It can also cause liver damage and interfere with the metabolism of other drugs. Long-term use of 3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel can lead to tolerance and dependence.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel is a useful tool for studying the mechanisms of epilepsy and other neurological disorders. It can be used to induce seizures in animal models, which allows researchers to study the underlying mechanisms of these disorders. However, 3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel has limitations as a research tool. Its effects can vary depending on the dose, route of administration, and duration of treatment. It can also have non-specific effects on neuronal activity, which can complicate data interpretation.

Direcciones Futuras

There are many areas of research that could benefit from further study of 3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel. One area of interest is the development of new barbiturate drugs with improved safety and efficacy profiles. Another area of interest is the identification of new targets for the treatment of epilepsy and other neurological disorders. Finally, there is a need for further research into the long-term effects of 3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel use, particularly in children.

Métodos De Síntesis

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel can be synthesized through a series of chemical reactions. The starting material is malonic acid, which is reacted with urea to form barbituric acid. Barbituric acid is then reacted with diethylamine and ethyl iodide to form 3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel. The final product is obtained through recrystallization and purification.

Aplicaciones Científicas De Investigación

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel has been extensively studied for its anticonvulsant properties. It is commonly used in the treatment of epilepsy, particularly in children. It has been shown to reduce the frequency and severity of seizures in many patients. 3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel has also been studied for its sedative and hypnotic effects. It is often used in combination with other drugs to induce anesthesia and to treat insomnia.

Propiedades

Número CAS |

1164-33-6 |

|---|---|

Nombre del producto |

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloride |

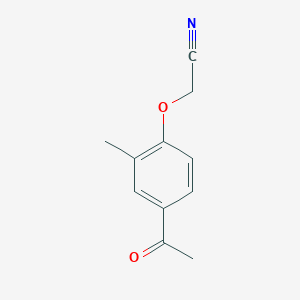

Fórmula molecular |

C18H26ClN3O3 |

Peso molecular |

367.9 g/mol |

Nombre IUPAC |

1-[2-(diethylamino)ethyl]-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride |

InChI |

InChI=1S/C18H25N3O3.ClH/c1-4-18(14-10-8-7-9-11-14)15(22)19-17(24)21(16(18)23)13-12-20(5-2)6-3;/h7-11H,4-6,12-13H2,1-3H3,(H,19,22,24);1H |

Clave InChI |

YUSPNJCGBBYBGC-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)N(C1=O)CCN(CC)CC)C2=CC=CC=C2.Cl |

SMILES canónico |

CCC1(C(=O)NC(=O)N(C1=O)CCN(CC)CC)C2=CC=CC=C2.Cl |

Otros números CAS |

14961-85-4 |

Sinónimos |

1-diethylaminoethylphenobarbital 1-diethylaminoethylphenobarbital, (R)-isomer 1-diethylaminoethylphenobarbital, (S)-isomer DEAE-phenobarbital |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-phenyl-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B223821.png)

![1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B223842.png)

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B223847.png)

![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-2-propanamine](/img/structure/B223867.png)

![1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B223872.png)

![2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223876.png)